molecular formula C10H15ClN2 B8605072 (6-Chloro-4-methyl-pyridin-2-yl)-diethyl-amine

(6-Chloro-4-methyl-pyridin-2-yl)-diethyl-amine

Cat. No. B8605072
M. Wt: 198.69 g/mol
InChI Key: CBRBDAXPIWRLBF-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

In a sealed vial, a solution of 2,6-dichloro-4-picoline (1.80 g, 11.1 mmol) in diethylamine (5 mL) is heated to 135° C. for 40 h in a microwave oven. The pressure in the vial reaches 6.5 bar. The mixture is diluted with EA (200 mL) and washed with 1 N KHSO4, solution. The washings are extracted back with EA (100 mL) and the combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 95:5 to give (6-chloro-4-methyl-pyridin-2-yl)-diethyl-amine (1.15 g) as a colourless solid; LC-MS: tR=1.05 min, [M+1]+=198.97.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([Cl:9])[N:3]=1>C(NCC)C.CC(=O)OCC>[Cl:9][C:4]1[N:3]=[C:2]([N:3]([CH2:4][CH3:5])[CH2:2][CH3:7])[CH:7]=[C:6]([CH3:8])[CH:5]=1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)NCC
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1 N KHSO4, solution
EXTRACTION
Type
EXTRACTION
Details
The washings are extracted back with EA (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with heptane:EA 95:5

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CC(=N1)N(CC)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: CALCULATEDPERCENTYIELD 104.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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